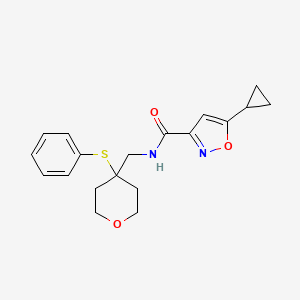
5-cyclopropyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-cyclopropyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide" is an organic molecule with intriguing structural characteristics. It combines diverse functional groups, such as a cyclopropyl ring, an isoxazole ring, and a tetrahydro-pyran ring. The compound's synthesis and diverse reactions offer significant opportunities for research in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Steps: The synthesis typically begins with constructing the cyclopropyl and isoxazole rings, employing cyclopropanation and isoxazole-forming reactions.
Formation of Phenylthio-Tetrahydro-Pyran: The subsequent steps include the incorporation of the phenylthio-tetrahydro-pyran unit through well-established synthetic procedures involving nucleophilic substitution and ring closure.
Final Assembly: The final product is achieved through the coupling of these substructures under controlled conditions, typically involving catalysts and specific temperature and pH conditions to optimize yields.
Industrial Production Methods: In an industrial setting, production scales up the lab procedures with considerations for cost-efficiency, safety, and environmental impact. Techniques like flow chemistry and high-throughput screening might be employed to streamline the process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, or reduction to yield simpler derivatives.
Substitution Reactions: Due to the presence of the phenylthio group, the compound can engage in electrophilic aromatic substitution.
Cyclization Reactions: The structural elements allow for intramolecular cyclization reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like hydrogen peroxide or peracids.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts.
Substitution Agents: Halogenated compounds or nitrosylating agents.
Major Products: The reactions typically yield a range of products depending on the conditions, including derivatives like sulfoxides, sulfones, and various substituted isoxazoles.
Wissenschaftliche Forschungsanwendungen
In Chemistry: The compound's reactivity and structural complexity make it a valuable subject for studying organic synthesis, reaction mechanisms, and the development of new synthetic methodologies.
In Biology: Its potential biological activities may include antibacterial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
In Medicine: Potential therapeutic applications include exploring its efficacy as a pharmacological agent due to its diverse functional groups and bioactive potential.
In Industry: The compound may be used in material science for developing new materials with specific properties, such as polymers or advanced composites.
Wirkmechanismus
The compound's effects are mediated through interactions with various molecular targets, including enzymes and receptors. Its mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor functions. Specific pathways and molecular targets would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
5-cyclopropyl-N-methylisoxazole-3-carboxamide
4-phenylthio-tetrahydropyran-2-carboxamide
N-phenylthio-isoxazole derivatives
Its uniqueness lies in its multifaceted structural attributes, which confer distinct chemical reactivity and potential biological activity, making it a significant focus for research across various scientific disciplines.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(16-12-17(24-21-16)14-6-7-14)20-13-19(8-10-23-11-9-19)25-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSASMTPDNPSHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














